![molecular formula C12H16N2O B14036924 4-Benzyl-6-methylpiperazin-2-one](/img/structure/B14036924.png)
4-Benzyl-6-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-6-methylpiperazin-2-one: is a heterocyclic organic compound that features a piperazine ring substituted with a benzyl group at the 4-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-6-methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-6-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Benzyl-6-methylpiperazin-2-one is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its piperazine moiety is known to enhance the pharmacokinetic properties of drug molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other bioactive compounds. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 4-Benzyl-6-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the binding affinity and selectivity of the compound towards its target. This modulation can result in the inhibition or activation of biological pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Benzylpiperazine: Similar structure but lacks the methyl group at the 6-position.
6-Methylpiperazine: Similar structure but lacks the benzyl group at the 4-position.
4-Benzyl-6-chloropiperazin-2-one: Similar structure but with a chlorine atom instead of a methyl group at the 6-position.
Uniqueness: 4-Benzyl-6-methylpiperazin-2-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its pharmacokinetic properties and make it a valuable intermediate in drug development .
Eigenschaften
Molekularformel |
C12H16N2O |
---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
4-benzyl-6-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-7-14(9-12(15)13-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
InChI-Schlüssel |
YOWDLUNPZVDDRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(=O)N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.